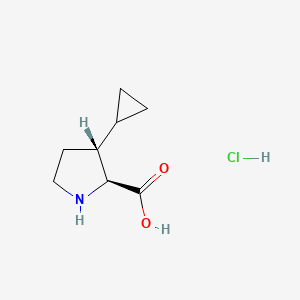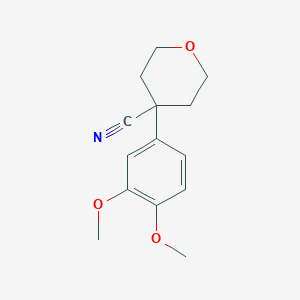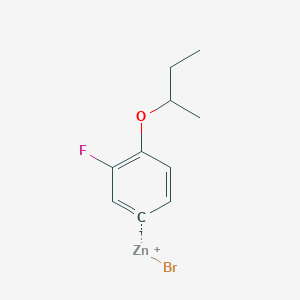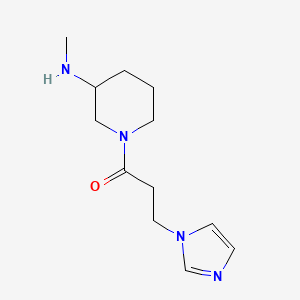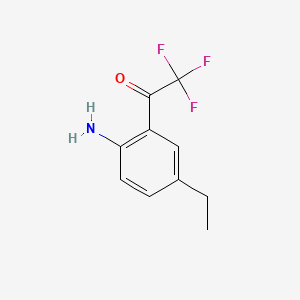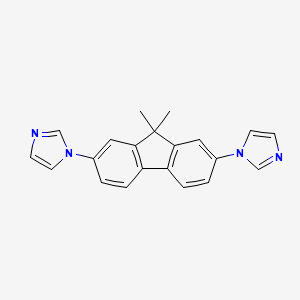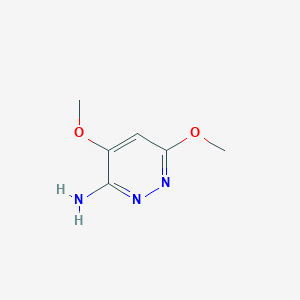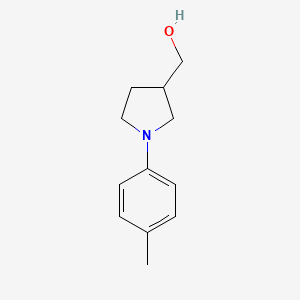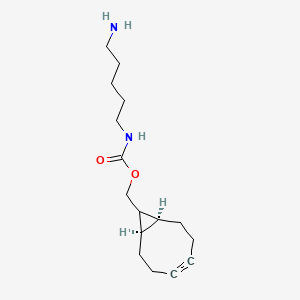
endo-BCN-Carbamido-Pentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endo-BCN-Carbamido-Pentylamine is a chemical compound with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol . It is primarily used in bioconjugation reactions and organic synthesis due to its unique chemical properties . The compound contains a BCN (bicyclo[6.1.0]nonyne) group, which is a cyclooctyne-based moiety that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules . This enables site-specific conjugation with high efficiency and biocompatibility .
準備方法
The synthesis of endo-BCN-Carbamido-Pentylamine involves several steps. The BCN group is typically synthesized through a series of reactions that include the formation of bicyclo[6.1.0]nonyne . The compound is then functionalized with a carbamido group and a pentylamine chain . The specific reaction conditions and reagents used in these steps can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
化学反応の分析
Endo-BCN-Carbamido-Pentylamine undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cyclooctyne-based BCN group reacting with azide-modified biomolecules.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This bioorthogonal reaction is characterized by its fast kinetics and excellent orthogonality.
科学的研究の応用
Endo-BCN-Carbamido-Pentylamine has a wide range of scientific research applications:
作用機序
The mechanism of action of endo-BCN-Carbamido-Pentylamine involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The BCN group in the compound reacts with azide-modified biomolecules, forming stable covalent bonds . This reaction is highly efficient and biocompatible, making it suitable for various bioconjugation applications .
類似化合物との比較
Endo-BCN-Carbamido-Pentylamine can be compared with other similar compounds, such as exo-BCN and general BCN compounds . While exo-BCN compounds have external B, C, and N atoms that offer modifiable surface properties, endo-BCN compounds have internal B, C, and N atoms that impart unique electronic and chemical properties . These differences influence their applications in drug design, drug delivery, and diagnostics .
Similar Compounds
特性
分子式 |
C16H26N2O2 |
|---|---|
分子量 |
278.39 g/mol |
IUPAC名 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(5-aminopentyl)carbamate |
InChI |
InChI=1S/C16H26N2O2/c17-10-6-3-7-11-18-16(19)20-12-15-13-8-4-1-2-5-9-14(13)15/h13-15H,3-12,17H2,(H,18,19)/t13-,14+,15? |
InChIキー |
BZKYBCIRDWPDEE-YIONKMFJSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCCN)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCCCCN)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



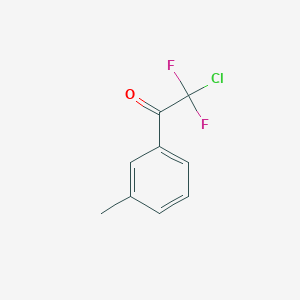
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
